molecular formula C14H11ClINO B3742084 N-(4-chlorobenzyl)-4-iodobenzamide

N-(4-chlorobenzyl)-4-iodobenzamide

Cat. No.: B3742084
M. Wt: 371.60 g/mol
InChI Key: WBZIUUHLDVELJA-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-4-iodobenzamide is a halogenated benzamide derivative characterized by a 4-iodobenzamide core substituted with a 4-chlorobenzyl group at the nitrogen position. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~4–5) and molecular weight ~371.5 g/mol, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO/c15-12-5-1-10(2-6-12)9-17-14(18)11-3-7-13(16)8-4-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIUUHLDVELJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-iodobenzamide typically involves the reaction of 4-iodobenzoic acid with 4-chlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-iodobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the iodide group to a hydrogen atom, forming a benzylamine derivative.

    Substitution: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-iodobenzoic acid, while reduction could produce 4-chlorobenzylamine.

Scientific Research Applications

N-(4-chlorobenzyl)-4-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[¹²⁵I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP)

  • Structural Differences : Replaces the 4-chlorobenzyl group with a benzylpiperidinyl moiety.
  • Pharmacological Profile :
    • High affinity for sigma-1 (Ki = 4.6 nM) and sigma-2 (Ki = 56 nM) receptors .
    • Demonstrated saturable binding in MCF-7 breast cancer cells (Kd = 26 nM, Bmax = 4000 fmol/mg protein) .
  • Applications : Used in preclinical studies for breast cancer imaging due to sigma receptor targeting .
  • Key Advantage: Enhanced receptor subtype selectivity compared to non-piperidine derivatives.

[¹²³I]BZA (N-(2-Diethylaminoethyl)-4-iodobenzamide)

  • Structural Differences: Features a diethylaminoethyl chain instead of the chlorobenzyl group.
  • Pharmacological Profile: Phase II/III clinical trials showed 81% sensitivity and 100% specificity in melanoma detection . Rapid blood clearance but slower hepatobiliary excretion .
  • Applications: Clinically validated for SPECT imaging of metastatic melanoma .
  • Key Advantage : Proven clinical utility in patient stratification for melanin-targeted therapies.

N-(5-Chloropyridin-2-yl)-4-iodobenzamide

  • Structural Differences : Substitutes the chlorobenzyl group with a 5-chloropyridinyl ring.
  • Physicochemical Properties :
    • Molecular weight = 358.56 g/mol, logP = 4.7, polar surface area = 33.03 Ų .
  • Applications: Not explicitly stated, but the pyridine moiety may enhance solubility and alter target engagement compared to benzyl derivatives.

N-(4-Hydroxyphenyl)-2-iodobenzamide

  • Structural Differences : Contains a hydroxyl group at the para position of the benzene ring and iodine at the ortho position.
  • Applications: No direct evidence, but structural features suggest utility in imaging with modified biodistribution.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituent Receptor Affinity (Ki/Kd) Clinical/Preclinical Application
N-(4-Chlorobenzyl)-4-iodobenzamide 371.5 4-Chlorobenzyl Not reported Under investigation
4-IBP 358.56 Benzylpiperidinyl σ1: 4.6 nM; σ2: 56 nM Breast cancer imaging (preclinical)
[¹²³I]BZA ~370 Diethylaminoethyl Not reported Melanoma imaging (Phase III)
N-(5-Chloropyridin-2-yl)-4-iodobenzamide 358.56 5-Chloropyridinyl Not reported Not reported

Pharmacological and Functional Insights

  • Role of Halogens: The iodine atom in all compounds enables radiolabeling (e.g., with ¹²³I or ¹²⁵I) for diagnostic imaging, while the chlorine in this compound may enhance lipophilicity and membrane permeability .
  • Substituent Effects: Piperidine-containing derivatives (e.g., 4-IBP) show higher receptor affinity, likely due to improved steric and electronic interactions with sigma receptors . Alkylamino chains (e.g., in BZA) facilitate rapid systemic clearance, reducing background noise in imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorobenzyl)-4-iodobenzamide
Reactant of Route 2
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N-(4-chlorobenzyl)-4-iodobenzamide

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